molecular formula C9H11NO2 B1313780 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol CAS No. 915160-96-2

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Cat. No.: B1313780
CAS No.: 915160-96-2
M. Wt: 165.19 g/mol
InChI Key: CEGQHVBQSZACAR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazine ring. The final step involves the reduction of the intermediate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoxazine ring can be reduced to form a more saturated ring structure.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the fully reduced benzoxazine derivative.

    Substitution: The major products are the substituted benzoxazine derivatives, depending on the nucleophile used.

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol can be compared with other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQHVBQSZACAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475557
Record name (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915160-96-2
Record name (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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